(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide
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Description
Scientific Research Applications
Photodynamic Therapy Applications
- Photodynamic Therapy : A study by Pişkin, Canpolat, & Öztürk (2020) on zinc phthalocyanine derivatives, which are structurally similar to the compound , highlights their potential in photodynamic therapy, especially for cancer treatment due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield.
Antimicrobial Applications
- Antimicrobial Activity : A study on thiazole ring incorporating benzamides, similar to the compound , shows significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as against fungal infections. This suggests potential therapeutic applications in treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Cancer Research
- Anticancer Agents : Research on aminothiazole-paeonol derivatives, structurally related to (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide, indicates high anticancer potential against several cancer cell lines, notably against human gastric adenocarcinoma and colorectal adenocarcinoma (Tsai et al., 2016).
Chemosensor Applications
- Zinc(II) Ion Detection : A novel synthesized receptor shows high selectivity for Zn2+ ions, making it potentially useful for monitoring Zn2+ in biological contexts, such as in cancer cells (Patil et al., 2018).
Diabetes Research
- Hypoglycemic and Hypolipidemic Activity : Thiazolidinedione analogs, related to the compound of interest, demonstrated significant reduction in blood glucose, cholesterol, and triglyceride levels in animal models, indicating potential use in diabetes treatment (Mehendale-Munj, Ghosh, & Ramaa, 2011).
properties
IUPAC Name |
2-fluoro-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-3-11-21-16-14(23-2)9-6-10-15(16)24-18(21)20-17(22)12-7-4-5-8-13(12)19/h3-10H,1,11H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHNBJRYUWFNOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC=C3F)N2CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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